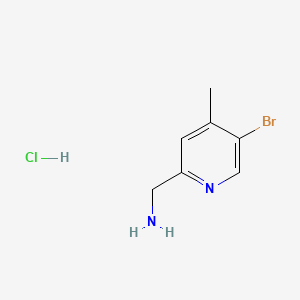

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride

Description

Stereochemical Analysis

No stereocenters or chiral elements are present in the molecule due to the planar pyridine ring and symmetric substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula C₇H₁₀BrClN₂ corresponds to the following elemental composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 7 | 12.01 | 84.07 |

| H | 10 | 1.008 | 10.08 |

| Br | 1 | 79.90 | 79.90 |

| Cl | 1 | 35.45 | 35.45 |

| N | 2 | 14.01 | 28.02 |

| Total | 237.52 |

The calculated molecular weight (237.52 g/mol ) aligns with experimental data.

Properties

IUPAC Name |

(5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-6(3-9)10-4-7(5)8;/h2,4H,3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZPXCLHJPBUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694172 | |

| Record name | 1-(5-Bromo-4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-47-9 | |

| Record name | 1-(5-Bromo-4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

As detailed in the search results, bromination is conducted using oleum (20% free SO₃) as the reaction medium at elevated temperatures (155–175°C). Bromine is added incrementally to minimize side reactions, yielding three primary products:

-

3,5-Dibromo-2,4-dimethylpyridine (12% yield)

-

5-Bromo-2,4-dimethylpyridine (35% yield)

-

3-Bromo-2,4-dimethylpyridine (22% yield)

The dominance of the 5-bromo isomer is attributed to the electron-donating methyl groups at positions 2 and 4, which activate the para position (C-5) for electrophilic substitution.

Table 1: Bromination Products of 2,4-Lutidine

| Product | Yield (%) | Key Spectral Data (¹H NMR) |

|---|---|---|

| 5-Bromo-2,4-dimethylpyridine | 35 | δ 2.54 (s, 3H, CH₃), 8.41 (s, 1H) |

| 3-Bromo-2,4-dimethylpyridine | 22 | δ 2.61 (s, 3H), 8.38 (s, 1H) |

| 3,5-Dibromo-2,4-dimethylpyridine | 12 | δ 2.61 (s, 6H), 8.45 (s, 1H) |

Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution , where the electron-rich pyridine ring facilitates bromine attack at the activated C-5 position. Oleum acts as both a solvent and a Lewis acid, enhancing bromine’s electrophilicity.

Functionalization of the 2-Methyl Group: Introduction of the Methanamine Moiety

The next critical step involves converting the 2-methyl group of 5-bromo-2,4-dimethylpyridine into a methanamine group. This transformation typically requires radical bromination followed by nucleophilic substitution .

Radical Bromination of the Methyl Group

Radical-initiated bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively targets the benzylic hydrogen of the 2-methyl group. The reaction is conducted in anhydrous carbon tetrachloride under reflux, yielding 2-(bromomethyl)-5-bromo-4-methylpyridine .

Challenges :

Amination via Gabriel Synthesis

The bromomethyl intermediate is subjected to Gabriel synthesis to introduce the primary amine. Reaction with potassium phthalimide in DMF substitutes the bromine atom, forming a phthalimide-protected amine. Subsequent hydrolysis with hydrazine releases the free amine, yielding (5-bromo-4-methylpyridin-2-yl)methanamine .

Table 2: Amination Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 12–18 hours |

| Yield | 60–75% (two steps) |

Mechanistic Insight : The Gabriel synthesis avoids over-alkylation, ensuring the formation of a primary amine. Hydrazine cleaves the phthalimide group via nucleophilic acyl substitution.

Hydrochloride Salt Formation

The final step involves protonating the amine with hydrochloric acid to improve stability and crystallinity. The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution, precipitating the hydrochloride salt.

Key Considerations :

-

Purity : Recrystallization from ethanol/water mixtures enhances purity.

-

Characterization : Melting point (mp 28–30°C) and ¹³C NMR (δ 23.8, 25.7 ppm for methyl groups) confirm structure.

Industrial and Research Applications

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride serves as a precursor in:

-

Pharmaceuticals : Kinase inhibitors and antiviral agents.

-

Agrochemicals : Herbicides and fungicides.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₇H₉BrN₂

- Molecular Weight : 201.06 g/mol

- IUPAC Name : (5-bromo-4-methylpyridin-2-yl)methanamine

The compound features a pyridine ring with a bromine substituent at the 5-position and a methyl group at the 4-position, contributing to its reactivity and biological activity.

Reactivity

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other functional groups.

- Oxidation and Reduction Reactions : The compound can participate in redox reactions, altering its oxidation state.

- Condensation Reactions : It can form larger molecules through condensation with other reactants.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds, which are significant in medicinal chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Products |

|---|---|---|

| Substitution | Nucleophilic substitution with amines or alcohols | Various substituted pyridines |

| Oxidation | Reaction with oxidizing agents | Oxidized pyridine derivatives |

| Reduction | Reaction with reducing agents | Reduced amine derivatives |

| Condensation | Formation of larger organic compounds | Polymeric structures |

Biology

This compound has shown promise in biological research, particularly in the study of cellular pathways and as a precursor for biologically active molecules. Its ability to interact with specific molecular targets makes it valuable for drug development.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus. The mechanism involved interference with bacterial cell wall synthesis, showcasing its potential as a lead compound for antibiotic development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its reactivity allows it to be incorporated into formulations for pesticides and herbicides.

Table 2: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Agrochemicals | Synthesis of herbicides and pesticides |

| Specialty Chemicals | Development of dyes and pigments |

| Pharmaceutical | Intermediate for drug synthesis |

Mechanism of Action

The mechanism of action of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights structural analogs and their key properties:

Key Observations :

- Halogen Substitution : Bromine (Br) provides greater electron-withdrawing effects and higher molecular weight compared to chlorine (Cl), influencing both reactivity and pharmacokinetics .

- Methyl Position : Moving the methyl group from the 4- to 3-position (as in CAS 1257535-42-4) alters the electronic distribution on the pyridine ring, which could impact binding affinity in drug-target interactions .

- Nitro vs. Methyl Groups : Nitro-substituted analogs (e.g., CAS 2703756-67-4) exhibit significantly higher polarity and acidity, making them less suitable for blood-brain barrier penetration compared to methyl-substituted derivatives .

Physicochemical Properties

- Solubility: The hydrochloride salt of (5-Bromo-4-methylpyridin-2-yl)methanamine exhibits high solubility in methanol and DMSO, as evidenced by NMR studies in methanol-d₄ . In contrast, furan-2-yl methanamine hydrochloride (CAS N/A) shows lower solubility in DMSO due to its non-polar furan ring .

- Thermal Stability : Melting points for thiazole-based analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) exceed 260°C, whereas pyridine derivatives typically melt below 200°C, reflecting stronger intermolecular forces in thiazoles .

Biological Activity

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C7H9BrN2·HCl

- Molecular Weight : 223.53 g/mol

- CAS Number : 1257535-42-4

The presence of the bromine atom and the pyridine ring is critical for its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets, which leads to changes in cellular processes.

- Enzyme Interaction : The compound has been shown to influence enzyme activity, particularly in pathways related to neurotransmitter modulation.

- Receptor Binding : It exhibits affinity for certain receptor types, potentially affecting signal transduction pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound possesses several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antibacterial and antifungal properties. Its effectiveness varies depending on the target organism:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Moderate Activity |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have revealed promising results:

-

In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including:

- MCF7 (breast cancer)

- A549 (lung cancer)

- HCT116 (colon cancer)

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 15.8 | Cytotoxic |

| A549 | 12.3 | Cytotoxic |

| HCT116 | 10.5 | Cytotoxic |

These results highlight the compound's potential as a lead in anticancer drug development .

Case Studies and Research Findings

Several case studies have explored the pharmacological effects of this compound:

- Neuropharmacological Effects : A study demonstrated that this compound could enhance serotonin receptor activity, indicating potential applications in treating mood disorders .

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of pathogenic bacteria and fungi, showing broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

- Synthesis and Derivatives : Research into synthetic pathways has revealed that derivatives of this compound retain similar biological activities while offering improved solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-bromo-4-methylpyridin-2-yl)methanamine hydrochloride?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling can be employed using bromo-substituted pyridine derivatives and boronic acid intermediates. Key steps include microwave-assisted heating (140°C, argon atmosphere) to accelerate coupling efficiency, followed by purification via silica gel column chromatography (gradient elution with ethyl acetate/hexane mixtures). Acidic deprotection (e.g., using HCl or TFA) is critical to generate the hydrochloride salt .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm the pyridine ring substitution pattern and amine protonation. Note that bromine’s magnetic anisotropy may cause signal splitting in NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) is recommended. The exact mass of related brominated pyridines is ~227.95 Da (e.g., C8H9BrN2O in ), requiring careful isotopic pattern analysis due to bromine’s natural abundance .

- Elemental Analysis : Validates the hydrochloride salt stoichiometry (e.g., C:H:N:Cl ratios).

Q. How is the hydrochloride salt purified, and why is it preferred over the free base?

- Methodological Answer : The hydrochloride salt is precipitated by adding HCl to the free base in ether, followed by filtration and drying. Salt formation improves crystallinity, simplifies storage, and enhances solubility in polar solvents for biological assays. Post-synthesis, recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How can low yields in the final deprotection step be addressed?

- Methodological Answer : Low yields (e.g., 11.1% in ) may arise from incomplete Boc-group removal or side reactions. Optimize reaction time and stoichiometry of acid (e.g., TFA volume). Alternative deprotection methods, such as HCl in dioxane, or microwave-assisted acidolysis, can improve efficiency. Monitor reaction progress via TLC or LC-MS to identify intermediates/by-products .

Q. What strategies resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotamers) or salt formation altering proton environments. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For crystallographic validation, grow single crystals via vapor diffusion (e.g., ether into dichloromethane). SHELX programs (e.g., SHELXL) are widely used for structure refinement, particularly for small-molecule salts .

Q. How does substitution at the 4-methyl and 5-bromo positions influence reactivity in downstream applications?

- Methodological Answer : The 4-methyl group enhances steric hindrance, potentially directing electrophilic substitution to the 3- or 6-positions. The 5-bromo moiety serves as a synthetic handle for cross-coupling (e.g., Buchwald-Hartwig amination). Computational modeling (DFT) can predict reactive sites, while experimental validation via regioselective functionalization (e.g., Suzuki coupling with aryl boronic acids) confirms reactivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : For chiral analogs (e.g., (S)-enantiomers in ), asymmetric synthesis using chiral auxiliaries or catalysts (e.g., BINAP-Pd complexes) is critical. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Scale-up requires optimizing catalyst loading and minimizing racemization during salt formation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.